

The Crystal Structure of Tetrameric Titanium(IV) Methoxide: A Technical Guide

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Compound of Interest

Compound Name: Titanium(IV) methoxide

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Introduction

Titanium(IV) methoxide, $\text{Ti}(\text{OCH}_3)_4$, is a metal alkoxide that plays a significant role as a precursor in the synthesis of various titanium-containing materials, including catalysts and advanced ceramics. In the solid state, it adopts a tetrameric structure, $[\text{Ti}(\text{OCH}_3)_4]_4$, a feature crucial to its reactivity and handling. This technical guide provides an in-depth analysis of the crystal structure of tetrameric **titanium(IV) methoxide**, presenting key crystallographic data, a detailed experimental protocol for its determination, and visualizations of its molecular structure and the experimental workflow.

Data Presentation: Crystallographic Parameters

The crystal structure of tetrameric **titanium(IV) methoxide** was first determined by D.A. Wright and D.A. Williams in 1968.[1][2] The compound crystallizes in the triclinic space group P-1.[2] A summary of the key crystallographic data is presented in the table below. It is important to note that a complete list of atomic coordinates, individual bond lengths, and angles were not fully detailed in the original publication, and a corresponding Crystallographic Information File (CIF) is not readily available in open-access databases. The provided data is based on the initial structure solution and refinement.

Parameter	Value
Empirical Formula	C ₄ H ₁₂ O ₄ Ti
Molecular Formula	C ₁₆ H ₄₈ O ₁₆ Ti ₄
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a (Å)	9.09
b (Å)	10.62
c (Å)	10.62
α (°)	101.2
β (°)	123.2
γ (°)	102.1
Volume	
V (Å ³)	774.1
Bonding Information	
Mean Ti-O Bond Lengths (Å)	Ranging from 1.78 to 2.20
Coordination Geometry	Each titanium atom is octahedrally coordinated by six oxygen atoms.

Molecular Structure

The tetrameric molecule consists of four titanium-oxygen octahedra. These octahedra are linked by bridging methoxide groups. The structure is a compact assembly where each titanium atom achieves a stable octahedral coordination.

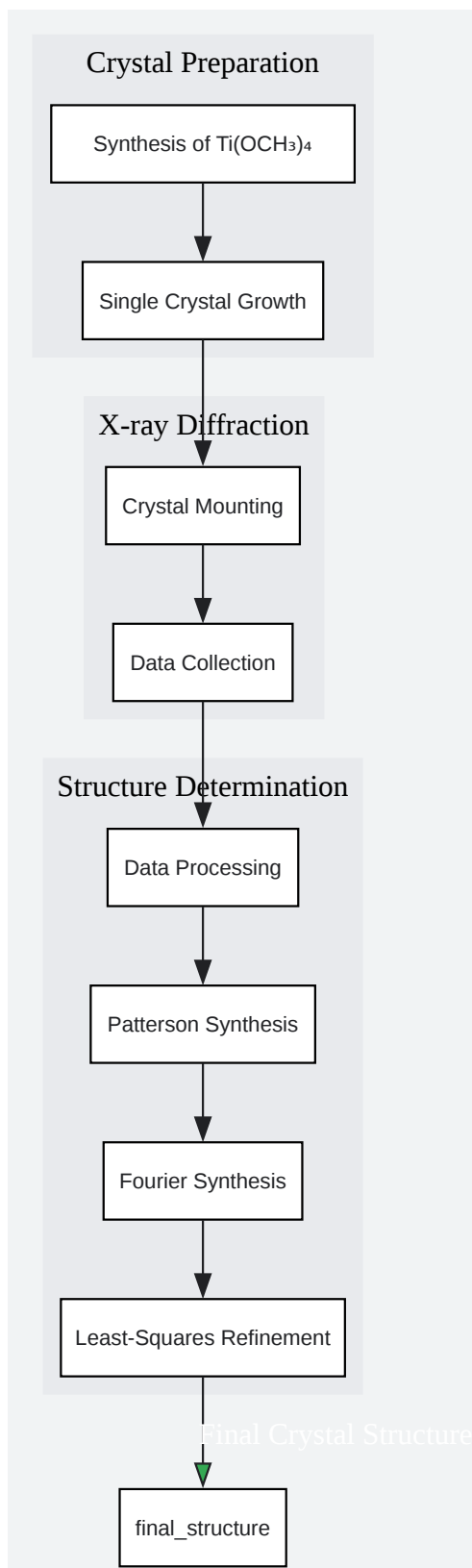
Caption: A simplified 2D representation of the tetrameric core of **Titanium(IV) methoxide**, showing the bridging oxygen atoms.

Experimental Protocols

The determination of the crystal structure of tetrameric **titanium(IV) methoxide** was achieved through single-crystal X-ray diffraction. The original study utilized photographic methods (Weissenberg photographs) for data collection.[2] The following is a generalized, modern protocol for such a determination.

1. **Crystal Growth:** Single crystals of **titanium(IV) methoxide** suitable for X-ray diffraction are typically grown from a saturated solution in an inert, dry solvent such as toluene.[2] The solution is slowly cooled or the solvent is allowed to evaporate slowly in a moisture-free environment (e.g., a glovebox or desiccator) to promote the formation of well-ordered crystals.
2. **Data Collection:** A suitable single crystal is mounted on a goniometer head of a modern four-circle X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is maintained at a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and potential crystal degradation. A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and the space group. The intensities of the diffraction spots are integrated. The phase problem, a central challenge in crystallography, is then addressed. In the original study, Patterson and Fourier syntheses were employed.[2]
 - **Patterson Synthesis:** This method uses the squared amplitudes of the structure factors (which are proportional to the measured intensities) to generate a map of interatomic vectors.[3][4][5][6] For a structure containing a heavy atom like titanium, the vectors between these heavy atoms can often be identified, providing initial positions.
 - **Fourier Synthesis:** Once initial phases are estimated from the positions of the heavy atoms, a Fourier synthesis is calculated to produce an initial electron density map.[3][4] This map is then used to locate the positions of the lighter atoms (oxygen and carbon).

The atomic model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the observed data, and the atomic positions and thermal parameters are adjusted to minimize the difference.



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Caption: Experimental workflow for the determination of the crystal structure of tetrameric **Titanium(IV) methoxide**.

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